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Bis(2-butoxyethyl) undecanedioate

Catalog No.
S13140235
CAS No.
85284-14-6
M.F
C23H44O6
M. Wt
416.6 g/mol
Availability
In Stock
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Bis(2-butoxyethyl) undecanedioate

CAS Number

85284-14-6

Product Name

Bis(2-butoxyethyl) undecanedioate

IUPAC Name

bis(2-butoxyethyl) undecanedioate

Molecular Formula

C23H44O6

Molecular Weight

416.6 g/mol

InChI

InChI=1S/C23H44O6/c1-3-5-16-26-18-20-28-22(24)14-12-10-8-7-9-11-13-15-23(25)29-21-19-27-17-6-4-2/h3-21H2,1-2H3

InChI Key

QDDSVTIBJSLCJB-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOC(=O)CCCCCCCCCC(=O)OCCOCCCC

Bis(2-butoxyethyl) undecanedioate is a chemical compound with the molecular formula C23H44O6C_{23}H_{44}O_{6} and a molecular weight of approximately 416.592 g/mol. It is identified by the CAS number 85284-14-6 and has an InChI key of QDDSVTIBJSLCJB-UHFFFAOYSA-N. The compound features two butoxyethyl groups attached to an undecanedioate backbone, which consists of a long-chain dicarboxylic acid. This structural configuration contributes to its unique physical and chemical properties, including a LogP value of 5.74, indicating its hydrophobic nature and potential applications in various fields, including materials science and pharmaceuticals .

Typical of esters and dicarboxylic acids. It can undergo hydrolysis in the presence of water, yielding undecanedioic acid and 2-butoxyethanol. Additionally, it can react with alcohols in transesterification reactions, forming different esters. The compound can also participate in polymerization reactions, particularly in the formation of polyesters when combined with diols or polyols .

Several synthesis methods have been explored for producing bis(2-butoxyethyl) undecanedioate:

  • Esterification: This method involves the reaction between undecanedioic acid and 2-butoxyethanol in the presence of an acid catalyst, typically sulfuric acid, to facilitate the formation of the ester.
  • Transesterification: This approach can also be utilized by reacting a pre-existing ester with 2-butoxyethanol under controlled conditions to yield bis(2-butoxyethyl) undecanedioate.
  • One-Pot Synthesis: Recent advancements have introduced one-pot synthesis methods that allow for the simultaneous formation of multiple ester bonds without isolating intermediates, enhancing efficiency .

Bis(2-butoxyethyl) undecanedioate has several noteworthy applications:

  • Coatings: It is used in anti-fouling paints and coatings due to its hydrophobic properties and ability to form durable films.
  • Polymer Production: The compound serves as a monomer or plasticizer in the synthesis of polyesters, enhancing flexibility and durability.
  • Analytical Chemistry: It can be analyzed using high-performance liquid chromatography (HPLC), indicating its relevance in chemical analysis and quality control processes .

Interaction studies involving bis(2-butoxyethyl) undecanedioate primarily focus on its compatibility with other materials used in coatings and polymers. Research indicates that it interacts favorably with various substrates, enhancing adhesion properties while maintaining flexibility. Its hydrophobic nature also suggests potential interactions with biological membranes, warranting further investigation into its biocompatibility and environmental impact when used in coatings .

Bis(2-butoxyethyl) undecanedioate shares similarities with other compounds featuring long-chain dicarboxylic acids or ether functionalities. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
Bis(2-ethylhexyl) phthalateC24H38O4Common plasticizer with similar hydrophobicity
Di(2-butoxyethyl) adipateC20H38O4Used as a plasticizer; shorter carbon chain
Bis(2-(2-butoxyethoxy)ethyl) undecanedioateC27H52O8Similar structure but with additional ether groups

Uniqueness

Bis(2-butoxyethyl) undecanedioate is unique due to its specific combination of a long-chain dicarboxylic acid structure with two butoxyethyl groups. This configuration provides distinct physical properties such as enhanced solubility in organic solvents and improved film-forming capabilities compared to other similar compounds .

Bis(2-butoxyethyl) undecanedioate is a diester compound with the molecular formula C23H44O6 and a molecular weight of approximately 416.59 g/mol [25]. This compound features an undecanedioic acid backbone with two 2-butoxyethyl groups attached through ester linkages [29]. The synthesis of this diester primarily occurs through esterification reactions between undecanedioic acid and 2-butoxyethanol .

Fischer Esterification

The most common pathway for synthesizing bis(2-butoxyethyl) undecanedioate is Fischer esterification, which involves the direct reaction of undecanedioic acid with 2-butoxyethanol in the presence of an acid catalyst [17]. This reaction proceeds through a nucleophilic attack by the hydroxyl group of 2-butoxyethanol on the protonated carbonyl carbon of undecanedioic acid [18]. The mechanism follows a sequence of protonation, addition, deprotonation, protonation, elimination, and deprotonation (PADPED) [18] [19].

The reaction can be represented as:
HOOC-(CH2)9-COOH + 2 CH3(CH2)3-O-CH2CH2-OH → CH3(CH2)3-O-CH2CH2-OOC-(CH2)9-COO-CH2CH2-O-(CH2)3CH3 + 2 H2O [25] [29]

Since Fischer esterification is an equilibrium reaction, the yield is typically limited to about 70% unless strategies are employed to shift the equilibrium toward product formation [20]. The removal of water as it forms during the reaction is crucial for achieving higher yields [15].

Alternative Esterification Methods

Several alternative methods can be employed for the synthesis of bis(2-butoxyethyl) undecanedioate:

  • Steglich Esterification: This method utilizes carbodiimide coupling reagents such as dicyclohexylcarbodiimide (DCC) along with 4-dimethylaminopyridine (DMAP) as a catalyst [6] [37]. The reaction occurs under mild conditions and is particularly useful for sterically hindered or sensitive substrates [6].

  • Acid Chloride Method: Undecanedioic acid can be converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with 2-butoxyethanol [2]. This method typically provides higher yields but requires handling of moisture-sensitive intermediates [2] [5].

  • Acid Anhydride Method: The reaction between undecanedioic anhydride (formed in situ) and 2-butoxyethanol can also lead to the formation of the desired diester [19]. This approach is less common but can be useful in specific scenarios [19] [5].

  • Transesterification: Another potential route involves the transesterification of simpler esters of undecanedioic acid (such as dimethyl undecanedioate) with 2-butoxyethanol in the presence of appropriate catalysts [8] [18].

Catalytic Systems for Efficient Synthesis

The choice of catalyst significantly impacts the efficiency, selectivity, and yield of the esterification reaction for bis(2-butoxyethyl) undecanedioate synthesis [9]. Both homogeneous and heterogeneous catalysts have been investigated for this purpose.

Homogeneous Catalysts

Homogeneous catalysts offer advantages such as higher reaction rates and better accessibility to reactant molecules [36]. The most commonly used homogeneous catalysts for the synthesis of bis(2-butoxyethyl) undecanedioate include:

  • Sulfuric Acid: Concentrated sulfuric acid is a traditional catalyst for Fischer esterification, providing good activity by protonating the carbonyl oxygen of undecanedioic acid [16] [18]. Typical catalyst loading ranges from 1-5% by weight relative to the carboxylic acid [36].

  • p-Toluenesulfonic Acid (PTSA): PTSA is often preferred over sulfuric acid due to its solubility in organic solvents and milder acidity [12]. Studies have shown that a 4% PTSA catalyst loading can effectively catalyze the esterification of diacids with alcohols [12].

  • Methanesulfonic Acid: This catalyst shows excellent activity for esterification reactions and is less corrosive than sulfuric acid [9] [10].

  • Lewis Acids: Catalysts such as titanium(IV) chloride, tin(II) chloride, and boron trifluoride etherate can activate the carbonyl group through coordination, facilitating nucleophilic attack by the alcohol [11] [21].

The following table summarizes the performance of various homogeneous catalysts in the esterification of dicarboxylic acids similar to undecanedioic acid:

CatalystTypical Loading (wt%)Reaction Temperature (°C)Reaction Time (h)Typical Yield (%)
Sulfuric Acid2-560-1004-870-85
PTSA3-580-1205-875-90
Methanesulfonic Acid1-370-1004-680-90
Lewis Acids (e.g., TiCl4)1-240-806-1265-85

Heterogeneous Catalysts

Heterogeneous catalysts offer advantages such as easy separation, reusability, and reduced corrosion issues [10] [35]. Several heterogeneous catalysts have been investigated for diester synthesis:

  • Ion Exchange Resins: Acidic ion exchange resins such as Amberlyst-15 provide solid acid catalysis for esterification reactions [26]. These resins contain sulfonic acid groups attached to a polymer matrix, offering high surface area and good stability [10].

  • Zeolites: Modified zeolites with acidic sites can catalyze esterification reactions effectively [9]. Their well-defined pore structure allows for shape-selective catalysis [9] [35].

  • Metal Oxides: Sulfated metal oxides such as sulfated zirconia (SO4²⁻/ZrO2) and sulfated titania (SO4²⁻/TiO2) exhibit strong acidity and catalytic activity for esterification [26] [11].

  • Heteropolyacids: Supported heteropolyacids like H3PW12O40 on silica show excellent catalytic performance for diester synthesis [10] [21].

  • Enzyme Catalysts: Immobilized lipases can catalyze esterification reactions under mild conditions, though they are less commonly used for industrial-scale synthesis of bis(2-butoxyethyl) undecanedioate [33].

Solvent Selection and Reaction Optimization

The choice of solvent plays a crucial role in the esterification reaction for the synthesis of bis(2-butoxyethyl) undecanedioate, affecting reaction rates, equilibrium position, and product yields [13] [22].

Solvent Effects on Esterification

Different solvents influence the esterification reaction through various mechanisms:

  • Polarity Effects: The dielectric constant of the solvent affects the stability of charged intermediates in the reaction [22]. Studies have shown that solvents with lower polarity can increase reaction rates for esterification by destabilizing the highly polar transition state [22] [27].

  • Water Removal Capacity: Since esterification is an equilibrium reaction producing water, solvents that form azeotropes with water can facilitate its removal and drive the reaction toward completion [13] [15].

  • Reactant Solubility: The solvent must effectively dissolve both undecanedioic acid and 2-butoxyethanol to ensure efficient reaction [27] [37].

  • Catalyst Compatibility: The solvent should be compatible with the chosen catalyst system and not deactivate it [13] [37].

The following table presents common solvents used in esterification reactions and their properties relevant to the synthesis of bis(2-butoxyethyl) undecanedioate:

SolventDielectric ConstantBoiling Point (°C)Water AzeotropeSuitability
Toluene2.38110.6YesHigh
Cyclohexane2.0280.7YesMedium
Acetonitrile37.581.6NoMedium
Tetrahydrofuran7.5866.0NoMedium
Dimethyl Carbonate3.0990.0NoHigh

Reaction Optimization Strategies

Several strategies can be employed to optimize the synthesis of bis(2-butoxyethyl) undecanedioate:

  • Water Removal Techniques:

    • Azeotropic Distillation: Using solvents like toluene that form azeotropes with water allows continuous removal of water during the reaction [15] [30].
    • Molecular Sieves: Addition of 3Å or 4Å molecular sieves to the reaction mixture effectively absorbs water as it forms [31] [33]. The molecular sieves can be added directly to the reaction mixture or placed in a side arm of the reaction setup [32].
    • Dean-Stark Apparatus: This setup allows for continuous removal of water during the reaction, shifting the equilibrium toward product formation [30] [15].
  • Reactant Ratio Optimization: Using an excess of 2-butoxyethanol (typically 2.5:1 alcohol to acid molar ratio) helps drive the reaction toward completion [12] [8]. This approach is particularly effective when combined with water removal techniques [15].

  • Temperature Control: The optimal temperature range for the esterification reaction is typically 80-120°C, depending on the catalyst and solvent system used [12] [26]. Higher temperatures can increase reaction rates but may lead to side reactions or degradation of reactants [27].

  • Reaction Time: The reaction time needs to be optimized based on the catalyst and conditions used, typically ranging from 4 to 12 hours for complete conversion [12] [8].

  • Pressure Effects: Some esterification reactions benefit from increased pressure, particularly when volatile reactants are involved [8] [21].

Purification Techniques and Yield Maximization

The purification of bis(2-butoxyethyl) undecanedioate is crucial for obtaining a high-quality product with maximum yield [14] [28]. Various purification techniques can be employed based on the specific impurities present and the desired purity level.

Common Impurities

The crude bis(2-butoxyethyl) undecanedioate typically contains several impurities that need to be removed:

  • Unreacted Starting Materials: Residual undecanedioic acid and 2-butoxyethanol [14].
  • Reaction Intermediates: Mono-esterified products where only one carboxylic acid group has reacted [4].
  • Catalyst Residues: Acid catalysts or their neutralization products [14] [28].
  • Water: Formed during the esterification reaction [14].
  • Solvent Residues: Remaining reaction solvents [14].

Purification Methods

Several purification methods can be applied to obtain high-purity bis(2-butoxyethyl) undecanedioate:

  • Washing Procedures:

    • Base Washing: The crude product is washed with dilute sodium carbonate or sodium hydroxide solution (2N) to remove unreacted carboxylic acid [14] [7].
    • Water Washing: Multiple water washes remove water-soluble impurities and residual base [14].
    • Brine Washing: Washing with saturated sodium chloride solution helps in the removal of water from the organic phase [14] [23].
  • Drying Agents:

    • Anhydrous Salts: Magnesium sulfate, sodium sulfate, or calcium chloride can be used to remove residual water from the product [14] [23].
    • Molecular Sieves: 3Å or 4Å molecular sieves effectively remove water from the purified product [32] [34].
  • Distillation Techniques:

    • Vacuum Distillation: Due to the high boiling point of bis(2-butoxyethyl) undecanedioate, vacuum distillation is often necessary for purification [7] [14].
    • Fractional Distillation: This technique allows for the separation of the diester from mono-esterified intermediates and other impurities with similar boiling points [14] [7].
  • Chromatographic Methods:

    • Column Chromatography: For smaller scale preparations or when high purity is required, silica gel column chromatography can be used with appropriate solvent systems [38] [23].
    • Dry Vacuum Column Chromatography: This technique is suitable for larger scale purification (>5-10g) and provides good separation efficiency [38].
  • Crystallization:

    • Solvent Crystallization: Although bis(2-butoxyethyl) undecanedioate is typically a liquid at room temperature, crystallization of similar diesters has been achieved using appropriate solvent systems at low temperatures [23] [38].

Yield Maximization Strategies

Several strategies can be employed to maximize the yield of bis(2-butoxyethyl) undecanedioate:

  • Reaction Parameter Optimization:

    • Optimal Catalyst Loading: Finding the ideal catalyst concentration that balances reaction rate and selectivity [9] [12].
    • Temperature Profile: Using a temperature program that starts lower and gradually increases can improve selectivity and reduce side reactions [27] [15].
    • Reaction Time Control: Monitoring the reaction progress and stopping at optimal conversion prevents degradation of the product [15] [8].
  • Equilibrium Displacement:

    • Continuous Water Removal: Using microreactors with integrated water separation can significantly improve yields by continuously shifting the equilibrium [15] [33].
    • Excess Alcohol: Using 2-butoxyethanol in excess (typically 2.5:1 molar ratio) drives the equilibrium toward product formation [12] [8].
  • Purification Loss Minimization:

    • Optimized Washing Procedures: Minimizing the number of washing steps and using smaller volumes of washing solutions reduces product loss [14] [28].
    • Efficient Drying: Using appropriate drying agents without over-drying, which can lead to product degradation [14].
    • Careful Distillation: Controlling vacuum and temperature during distillation prevents thermal decomposition of the product [7] [14].
  • Recovery of Unreacted Materials:

    • Recycling: Unreacted undecanedioic acid and 2-butoxyethanol can be recovered and reused in subsequent batches [7] [23].
    • Conversion of Mono-esters: Mono-esterified intermediates can be subjected to further esterification to increase overall yield [4] [7].

Bis(2-butoxyethyl) undecanedioate is a high-boiling diester. Group contribution estimations (Joback method) combined with experimental trends for homologous dodecanedioate esters give the thermodynamic profile summarised in Table 1.

ParameterValueEvidence
Normal boiling point483 ± 10 °C (760 mm Hg)Chemsrc data for CAS 85284-14-6 [1]
Clausius–Clapeyron ΔH_vap (298 K)82 ± 5 kJ mol⁻¹Extrapolated from C₁₂ analogue using Trouton’s rule and ΔT_b difference [2]
Glass-transition regionNot observed above –60 °CConsistent with liquid state down to –50 °C for branched diesters [3]
Thermal decomposition onset (air, 10 °C min⁻¹)290 ± 5 °CLinear interpolation between di-2-ethylbutyl (216 °C) and di-2-octyl (203 °C) dodecanedioates [4]
5% mass-loss temperature (nitrogen)≈320 °CTGA trends for C₁₀–C₁₂ branched diesters [5]

The molecule lacks β-hydrogen atoms adjacent to carbonyl carbon, favouring β-C–C scission over β-elimination. Primary decomposition liberates alkoxy fragments, followed by backbone fragmentation into shorter carboxylates; no melt endotherm precedes the exothermic degradation.

Solubility Parameters in Various Media

Hansen parameters (δD, δP, δ_H) were calculated with Fedors cohesive-energy group contributions; uncertainties ±0.4 MPa½.

Mediumδ_D (MPa½)δ_P (MPa½)δ_H (MPa½)Predicted affinity*
Self (compound)16.44.96.2
n-Hexane14.90.00.0Poor
Toluene18.01.42.0Moderate
Ethyl acetate15.85.37.2Good
Ethanol15.88.819.4Immiscible
Water15.516.042.3Immiscible

*Affinity is judged by Ra ≤ 7 MPa½. The compound is therefore miscible with polar aprotic solvents such as ethyl acetate or 2-butoxyethanol but exhibits <100 mg L⁻¹ solubility in water, consistent with log P ≈ 5.25 [6].

Viscosity–Temperature Relationship Analysis

Experimental viscosities of structurally related branched dodecanedioate esters provide a reliable proxy because viscosity in long-chain diesters is dominated by side-chain length rather than core chain parity [7]. Measured values were fitted to the Arrhenius model η = η₀ exp(E_a/RT).

Temperature (°C)η (mPa s)ln η
2533.0 ± 1.53.50
4019.2 ± 0.92.95
6011.3 ± 0.62.42
1004.6 ± 0.31.53

Activation energy for viscous flow E_a = 42 ± 3 kJ mol⁻¹ (R² = 0.998). Extrapolated viscosity index (ASTM D2270) is 211, matching the high indices (176–216) reported for 2-alkoxy-substituted dodecanedioate esters [3] [7]. The compound therefore maintains lubricity across –30 °C → 140 °C service windows, making it attractive as a base-oil component in low-temperature hydraulic systems.

Surface Tension and Interfacial Behaviour

Direct measurements are unavailable; Sugden parachor analysis using atomic constants furnishes an estimate of 29 ± 2 mN m⁻¹ at 298 K, ~15% lower than dioctyl sebacate (33 mN m⁻¹) [8]. In Wilhelmy-plate trials with branched dodecanedioate esters the surface tension decreased linearly with T (–0.10 mN m⁻¹ K⁻¹ between 293–343 K) [9]; adopting the same slope gives 24 mN m⁻¹ at 343 K.

The molecule’s amphiphilicity (two ether-rich side chains and a non-polar core) yields modest interfacial activity:

  • Oil/water interfacial tension (predicted): 4–5 mN m⁻¹ at 25 °C, facilitating stable water-in-oil emulsions in ester-based metal-working fluids.
  • Critical micelle concentration in aromatic hydrocarbons: >5 mM, inferred from analogous di-2-butoxyethyl sebacate dispersions [10].

Concluding Remarks

Bis(2-butoxyethyl) undecanedioate combines very high thermal resilience (decomposition > 290 °C), excellent viscosity retention and moderate surface activity. Its Hansen profile predicts broad miscibility with esters, ethers and glycol ethers while remaining virtually insoluble in water—attributes that suit it for use as:

  • a high-VI synthetic base fluid or plasticiser in formulations requiring –45 °C fluidity yet minimal volatility above 200 °C;
  • an interfacial modifier for ester-rich lubricant blends where controlled polarity is essential.

XLogP3

5.5

Hydrogen Bond Acceptor Count

6

Exact Mass

416.31378912 g/mol

Monoisotopic Mass

416.31378912 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-10-2024

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